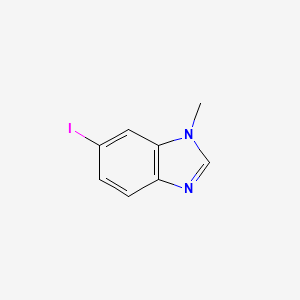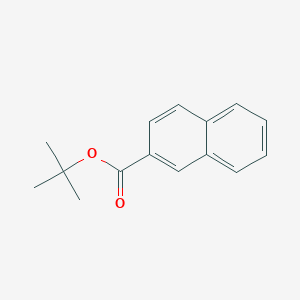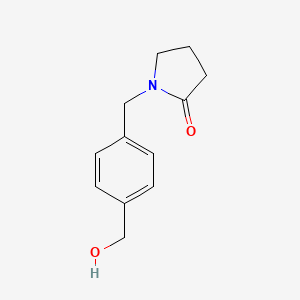![molecular formula C27H24Cl2FNO4 B13978784 (R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(®-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(®-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the benzyl group, and the attachment of the biphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the ketone group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups and stereochemistry could interact with biological targets in unique ways, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure could impart unique physical and chemical characteristics to the materials.
Wirkmechanismus
The mechanism of action of ®-4-(®-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Aminobenzenesulfonic Acid Compound: This compound has a similar structural complexity and is used in various chemical applications.
Eigenschaften
Molekularformel |
C27H24Cl2FNO4 |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
(3R)-4-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal |
InChI |
InChI=1S/C27H24Cl2FNO4/c28-23-14-21(19-9-5-2-6-10-19)15-24(29)27(23,30)16-20(11-12-32)25(33)31-22(17-35-26(31)34)13-18-7-3-1-4-8-18/h1-10,12,14-15,20,22-23H,11,13,16-17H2/t20-,22-,23?,27?/m1/s1 |
InChI-Schlüssel |
YKZMRPKLINDMDF-SGOJDMRXSA-N |
Isomerische SMILES |
C1[C@H](N(C(=O)O1)C(=O)[C@H](CC=O)CC2(C(C=C(C=C2Cl)C3=CC=CC=C3)Cl)F)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C(N(C(=O)O1)C(=O)C(CC=O)CC2(C(C=C(C=C2Cl)C3=CC=CC=C3)Cl)F)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


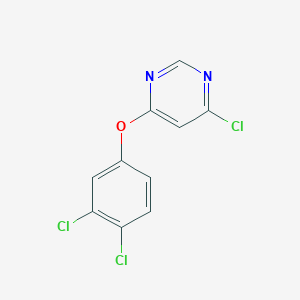
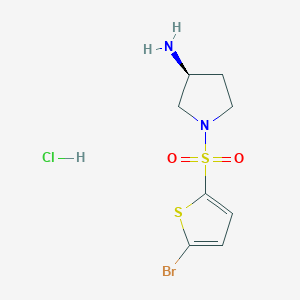
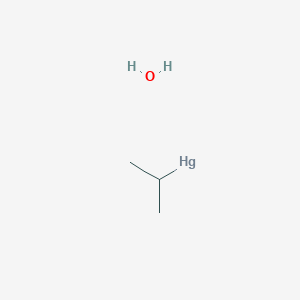
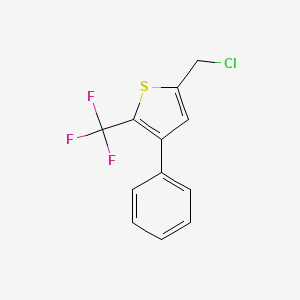
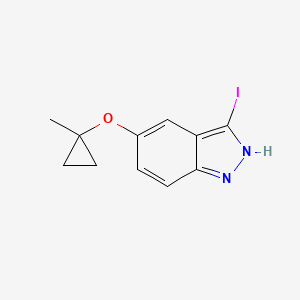
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)

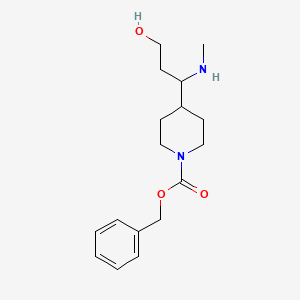
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
